molecular formula C23H23N5O2 B11010430 N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11010430
M. Wt: 401.5 g/mol
InChI Key: DLARGFZIOAVZII-UHFFFAOYSA-N
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Description

N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole and pyridine intermediates, followed by their coupling through a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using high-efficiency catalysts, automated reaction monitoring systems, and advanced purification techniques to achieve consistent quality and high yields.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s unique structure allows it to bind selectively to its targets, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
  • **this compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its unique combination of heterocyclic rings and functional groups. This structural diversity allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C23H23N5O2/c29-21(15-23(7-12-30-13-8-23)28-10-1-2-11-28)25-18-5-6-19-20(14-18)27-22(26-19)17-4-3-9-24-16-17/h1-6,9-11,14,16H,7-8,12-13,15H2,(H,25,29)(H,26,27)

InChI Key

DLARGFZIOAVZII-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)N5C=CC=C5

Origin of Product

United States

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